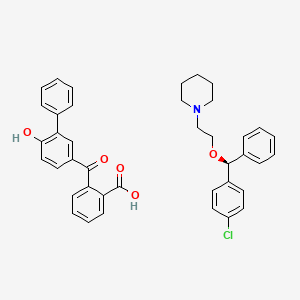
Amisulpride Impurity B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Amisulpride involves the oxidation of 2-methoxy-4-amino-5-ethyl-thio benzoic acid using acetic acid and hydrogen peroxide at 40-45°C for a few hours to obtain 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid .Molecular Structure Analysis
The molecular structure of Amisulpride Impurity B can be represented by the SMILES notation: O=C(NCC1N(CC)CCC1)C2=CC(S(=O)(CC)=O)=C(N)C=C2O .Physical And Chemical Properties Analysis
Amisulpride Impurity B has a molecular weight of 355.5 and a molecular formula of C16H25N3O4S . Further physical and chemical properties specific to Amisulpride Impurity B are not provided in the search results.Aplicaciones Científicas De Investigación
Analytical Method Development
Amisulpride Impurity B: is utilized in the development of analytical methods. These methods are crucial for determining the purity and concentration of pharmaceutical compounds. In this context, it serves as a reference standard to calibrate instruments and validate methods that quantify the impurity profile of amisulpride in formulations .
Method Validation (AMV)
In the pharmaceutical industry, method validation is a requirement to ensure accurate and reliable analytical resultsAmisulpride Impurity B is used in the validation process of analytical methods, particularly in high-performance liquid chromatography (HPLC) to confirm the specificity, precision, and robustness of the method .
Quality Control Applications
During the commercial production of Amisulpride, Amisulpride Impurity B plays a role in quality control (QC) applications. It is used to monitor the impurity levels in batch releases, ensuring that they are within the acceptable limits as per regulatory standards .
Pharmaceutical Reference Standards
As a reference standard, Amisulpride Impurity B is essential for the establishment of pharmacopoeial standards. It helps in the comparison and quantification of impurities present in amisulpride drug substances and drug products .
Research and Development (R&D)
In R&D, Amisulpride Impurity B is used to study the degradation pathways of amisulpride. Understanding these pathways is vital for developing stable formulations and for predicting the shelf life of the drug .
Regulatory Submissions
For Abbreviated New Drug Applications (ANDA), Amisulpride Impurity B is significant. It is used in the preparation of regulatory documents to demonstrate that the generic version of amisulpride is equivalent to the branded version in terms of quality and purity .
Ion-Exchange Chromatography
Amisulpride Impurity B: can be applied in ion-exchange chromatography, which is an analytical technique used for the separation and quantification of ions and polar molecules. It is particularly useful in environmental or food analysis and quality control applications .
Mecanismo De Acción
Target of Action
Amisulpride Impurity B, also known as Amisulpride, is a dopamine D2 and D3 receptor antagonist . These receptors are primarily located in the brain’s limbic system, which is involved in controlling mood and emotion . By selectively targeting these receptors, Amisulpride can influence dopamine signaling, a neurotransmitter crucial for many brain functions, including mood regulation and reward processing .
Mode of Action
Amisulpride works by blocking the dopamine D2 and D3 receptors . This blockade inhibits the interaction of dopamine with these receptors, thereby altering the neurotransmission of dopamine signals in the brain . It predominantly works in the limbic system, which may explain its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .
Biochemical Pathways
The primary biochemical pathway affected by Amisulpride is the dopaminergic pathway in the brain’s limbic system . By blocking the D2 and D3 receptors, Amisulpride disrupts the normal functioning of this pathway, leading to changes in dopamine signaling . This can result in alleviation of both positive and negative symptoms of schizophrenia .
Pharmacokinetics
Amisulpride is primarily eliminated via the kidneys . The elimination half-life of Amisulpride is approximately 12 hours after an oral dose . The mean elimination half-life is approximately four to five hours in both healthy subjects and patients undergoing surgery receiving intravenous Amisulpride . These properties impact the bioavailability of the drug and determine the dosing regimen.
Result of Action
The action of Amisulpride results in the alleviation of both positive and negative symptoms of schizophrenia . It also exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . Moreover, it has been found to improve cognition with notable effects on the domains of attention, executive function, and working memory .
Action Environment
The action, efficacy, and stability of Amisulpride can be influenced by various environmental factors. For instance, renal function significantly impacts the pharmacokinetics of Amisulpride . Patients with renal impairment may require dose adjustments to avoid excessive plasma concentrations of the drug . Furthermore, the drug’s action can be affected by the presence of other medications, necessitating careful consideration of drug interactions .
Propiedades
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIBUXBARDPHCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

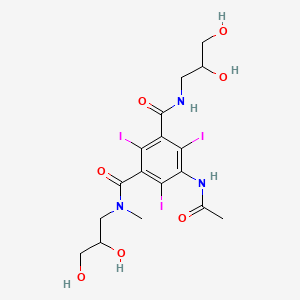
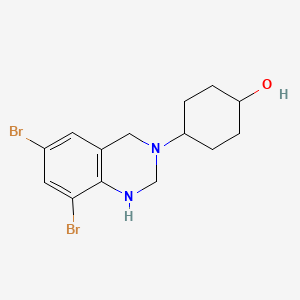

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)


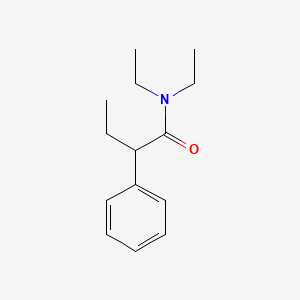
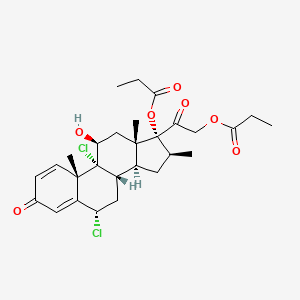
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
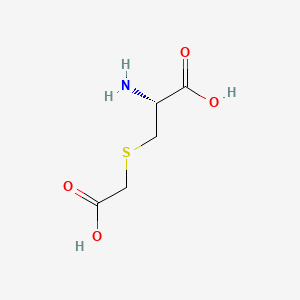
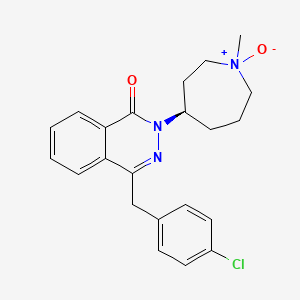
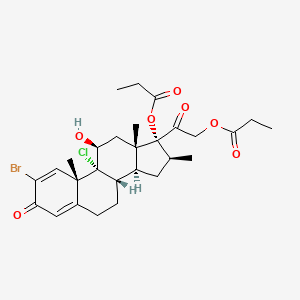
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
